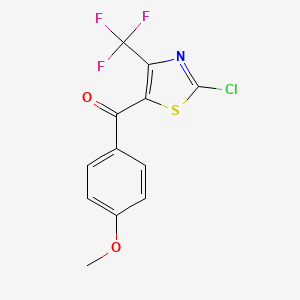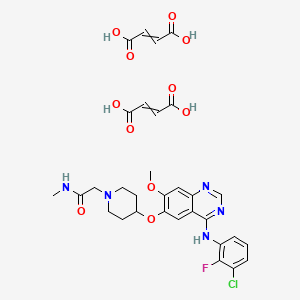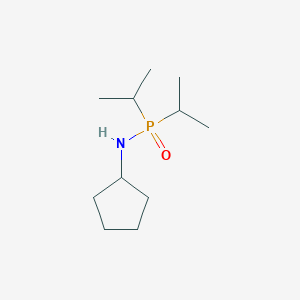
2-Chloro-5-(4-methoxybenzoyl)-4-trifluoromethyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-methoxybenzoyl)-4-trifluoromethyl-1,3-thiazole is a synthetic organic compound characterized by the presence of a thiazole ring substituted with chloro, methoxybenzoyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methoxybenzoyl)-4-trifluoromethyl-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thiourea derivative and an α-haloketone.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxybenzoyl Group: This step involves an acylation reaction, where the thiazole ring is reacted with 4-methoxybenzoyl chloride in the presence of a base such as pyridine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(4-methoxybenzoyl)-4-trifluoromethyl-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-5-(4-methoxybenzoyl)-4-trifluoromethyl-1,3-thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological assays to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(4-methoxybenzoyl)-4-trifluoromethyl-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the chloro, methoxybenzoyl, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for these targets. The compound may also modulate specific signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(4-methoxybenzoyl)pyridine: This compound shares the methoxybenzoyl and chloro groups but lacks the thiazole ring and trifluoromethyl group.
4-Methoxybenzoyl Chloride: This compound contains the methoxybenzoyl group but lacks the thiazole ring, chloro, and trifluoromethyl groups.
2-Chloro-4-trifluoromethylthiazole: This compound contains the thiazole ring, chloro, and trifluoromethyl groups but lacks the methoxybenzoyl group.
Uniqueness
2-Chloro-5-(4-methoxybenzoyl)-4-trifluoromethyl-1,3-thiazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C12H7ClF3NO2S |
|---|---|
Poids moléculaire |
321.70 g/mol |
Nom IUPAC |
[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C12H7ClF3NO2S/c1-19-7-4-2-6(3-5-7)8(18)9-10(12(14,15)16)17-11(13)20-9/h2-5H,1H3 |
Clé InChI |
IDRHXLCEZOZPIY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B12454753.png)
![2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12454762.png)




![3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B12454809.png)

![4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B12454821.png)
![{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12454825.png)
![N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B12454826.png)
![{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid](/img/structure/B12454831.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12454835.png)
